Product packaging for 4-Ethyl-2-oxazolidinethione(Cat. No.:CAS No. 13997-20-1)

4-Ethyl-2-oxazolidinethione

Cat. No.: B13815906
CAS No.: 13997-20-1
M. Wt: 131.20 g/mol
InChI Key: IUQNMFMYZBLMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview 4-Ethyl-2-oxazolidinethione (CAS 13997-20-1) is an organic sulfur-containing heterocycle with the molecular formula C 5 H 9 NOS and a molecular weight of 131.20 g/mol . This compound is characterized by the substitution of the oxygen atom in the carbonyl group of the parent oxazolidinone structure with a sulfur atom, forming a thione group, which can significantly alter its reactivity and physical properties compared to its oxo-analogue . Physical-Chemical Properties Key physical properties of this compound include a density of approximately 1.16 g/cm³ and a boiling point of 156.5°C at 760 mmHg . The flash point is reported at 48.4°C, indicating specific handling and storage requirements to ensure safety . Researchers should note that the compound has a vapour pressure of 2.89 mmHg at 25°C . Research Applications and Value While detailed application data is limited, the structural motif of oxazolidinethiones makes them subjects of interest in several research areas. Compounds in this class are often investigated as key intermediates or building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the thione group can facilitate various chemical transformations and metal coordination, making it valuable for exploring novel reaction pathways and creating molecular libraries for screening . Safety and Handling Preliminary toxicological data indicates that this compound has an intravenous LD 50 of 56 mg/kg in mice, suggesting a high potency and the need for careful handling . Researchers should consult the safety data sheet and conduct their own risk assessments prior to use. Standard laboratory precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are strongly advised. Regulatory and Usage Compliance This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The compound is offered exclusively to qualified research professionals for laboratory applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NOS B13815906 4-Ethyl-2-oxazolidinethione CAS No. 13997-20-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13997-20-1

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

4-ethyl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8)

InChI Key

IUQNMFMYZBLMEV-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(=S)N1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 2 Oxazolidinethione and Its Analogues

Classical and Contemporary Cyclization Strategies for Oxazolidinethione Ring Formation

The formation of the oxazolidinethione ring is the cornerstone of synthesizing 4-ethyl-2-oxazolidinethione. This is typically achieved through the cyclization of β-amino alcohols. ontosight.ai

Routes Involving Amino Alcohols and Carbonyl Sulfide or Isothiocyanates

A primary and well-established method for the synthesis of 4-substituted-2-oxazolidinethiones involves the reaction of β-amino alcohols with carbon disulfide. nih.govacs.org This reaction is generally carried out in a basic medium. nih.gov The choice of reagents and reaction conditions can direct the synthesis towards either oxazolidinethiones or the thermodynamically more stable thiazolidinethiones. nih.govacs.org For the preparation of oxazolidinethiones, milder conditions are typically required. acs.org

Another classical approach utilizes thiophosgene (B130339) for the condensation reaction with β-amino alcohols to yield the desired oxazolidinethione ring. This method has been shown to proceed with retention of stereochemistry, which is crucial when starting with chiral amino alcohols to produce enantiomerically pure products. Isothiocyanates can also be employed in the synthesis of related heterocyclic structures. mdpi.com

Starting MaterialReagentProductKey Features
β-Amino alcoholCarbon disulfide4-Substituted-2-oxazolidinethioneRequires basic medium; mild conditions favor oxazolidinethione formation. nih.govacs.org
β-Amino alcoholThiophosgene4-Substituted-2-oxazolidinethioneRetains stereochemistry of the starting amino alcohol.
β-Amino alcoholIsothiocyanatesSubstituted oxazolidinethione derivativesVersatile for creating diverse derivatives. mdpi.com

Microwave-Assisted Synthesis for Improved Reaction Efficiency and Yield

To enhance the efficiency of oxazolidinethione synthesis, microwave-assisted methods have been developed. nih.gov These techniques have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govtubitak.gov.tr For instance, the microwave-assisted reaction of (S)-phenylalaninol with carbon disulfide can lead to the efficient synthesis of the corresponding oxazolidine-2-thione. nih.gov This approach is not only faster but also aligns with the principles of green chemistry by reducing energy consumption. mdpi.com The use of microwave irradiation has been successfully applied to the synthesis of various 4-substituted oxazolidin-2-ones and their thione analogues, demonstrating broad applicability. researchgate.net

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Yield Improvement
Synthesis of Naphthopyranopyrimidinones3–12 hours3–5 minutesSignificant
Synthesis of 4-substituted oxazolidinethionesLong reaction timesRemarkable reductionImproved yields nih.gov

Organocatalytic and Asymmetric Synthesis Approaches to Chiral this compound and its Enantiomers

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of asymmetric and organocatalytic synthetic methods for chiral oxazolidinethiones. These methods often utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the selective formation of one enantiomer.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govfrontiersin.org Chiral thiourea (B124793) and tertiary amine organocatalysts have been successfully employed in the cascade aldol-cyclization of 3-isothiocyanato oxindoles and aldehydes to produce spiro[oxazolidine-2-thione-oxindoles] with high diastereoselectivity and enantioselectivity. researchgate.net While direct organocatalytic synthesis of this compound is a developing area, the principles established in related systems offer promising avenues for future research.

Asymmetric synthesis of chiral oxazolidinethiones often relies on the use of chiral auxiliaries derived from readily available amino acids. scielo.org.mx These auxiliaries guide the stereochemical course of subsequent reactions. For example, valine-derived oxazolidinethiones have been used in highly selective asymmetric acetate (B1210297) aldol (B89426) reactions. acs.org The development of new chiral auxiliaries, including those based on an indene (B144670) structure, has further expanded the scope of asymmetric transformations. scielo.org.mx

Novel Synthetic Transformations and Cascade Reactions Yielding this compound Scaffolds

Recent advancements in synthetic methodology have introduced novel transformations and cascade reactions for the efficient construction of the oxazolidinethione framework. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their atom and step economy. researchgate.net

One such approach involves the reaction of amines and carbon disulfide in DMSO, which can lead to the formation of unsymmetrical thioureas and, through an intramolecular cyclization, oxazolidinethiones. rsc.org This method avoids the need for additional reagents and offers a versatile route to a variety of substituted derivatives. rsc.org

Furthermore, N-enoyl oxazolidinethiones can undergo intramolecular conjugate additions of the sulfur atom in the presence of a Lewis or Brønsted acid. jmcs.org.mx This reaction proceeds through an anti-s-trans conformation to yield bicyclic products. jmcs.org.mx This strategy has been extended to design cascade reactions involving the addition of an aldehyde, leading to the diastereoselective formation of complex cage-type compounds. scielo.org.mx

Derivatization and Functionalization Chemistries for Tailored this compound Derivatives

The this compound scaffold serves as a versatile platform for further derivatization and functionalization, allowing for the synthesis of a wide range of tailored molecules with specific properties.

N-acylation of the oxazolidinethione nitrogen is a common strategy to introduce various functional groups. researchgate.net For instance, reaction with acetyl chloride can yield the corresponding N-acetyl derivative, which is a key intermediate in many asymmetric syntheses. researchgate.net

The thione group at the 2-position is also amenable to functionalization. It can act as a nucleophile, for example, reacting with alkyl halides to form S-alkylated products. smolecule.com This reactivity is crucial for the synthesis of certain thiazolidinone derivatives. smolecule.com Additionally, the thiocarbonyl group can be converted to a carbonyl group through desulfurization/oxygenation reactions, providing access to the corresponding oxazolidinone analogues. scielo.org.mx

Sophisticated Spectroscopic and Structural Elucidation of 4 Ethyl 2 Oxazolidinethione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Ethyl-2-oxazolidinethione. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR spectra provide detailed information about the proton environment within the molecule. For instance, studies on related oxazolidinethione structures reveal characteristic signals for the protons on the heterocyclic ring and the ethyl substituent. The methylene (B1212753) and methine protons of the ethyl group typically appear as complex multiplets due to diastereotopicity, while the terminal methyl group resonates as a triplet. The proton attached to the nitrogen (N-H) usually presents as a broad singlet. psu.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, further solidifying the structural assignment. Conformational analysis, often aided by computational modeling, can provide insights into the puckering of the five-membered ring and the preferred orientation of the ethyl substituent.

Table 1: Representative NMR Data for Oxazolidinethione Derivatives

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹HVariesBroad SingletN-H
¹HVariesMultipletCH (ring)
¹HVariesMultipletCH₂ (ring)
¹HVariesMultipletCH₂ (ethyl)
¹HVariesTripletCH₃ (ethyl)
¹³C~189-C=S
¹³C52.5 – 62.4-C4 (ring)
¹³C73.5 – 76.9-C5 (ring)

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the oxazolidinethione.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Thioamide and Heterocyclic Ring Vibrations in this compound

Infrared spectroscopy measures the absorption of infrared radiation by the molecule, leading to the excitation of specific vibrational modes. Key characteristic absorption bands in the IR spectrum of this compound and related compounds include:

N-H stretch: A band in the region of 3150-3400 cm⁻¹, which can be broadened by hydrogen bonding.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the ethyl group and ring C-H bonds.

C=S stretch (Thioamide I band): This is a crucial vibration for thioamides and typically appears in the 1200-1050 cm⁻¹ range. Its position can be influenced by coupling with other vibrations.

C-N stretch (Thioamide II band): Found in the 1550-1450 cm⁻¹ region.

N-C=S bend (Thioamide III band): Located around 1000-950 cm⁻¹.

C-O-C stretch: Vibrations associated with the oxazolidine (B1195125) ring ether linkage.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The C=S stretching vibration is often strong and easily identifiable in the Raman spectrum. Studies on similar thioamide-containing molecules have utilized Raman spectroscopy to validate calculated vibrational modes, showing good agreement for C-N, C-C, and C=S stretching vibrations. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Characteristic Vibrational Frequencies for Thioamide-Containing Heterocycles

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy Technique
N-H Stretch3150-3400IR
C-H Stretch2850-3000IR, Raman
C-N Stretch1425-1487IR
C=S Stretch1200-1050IR, Raman
Aromatic C=C Stretch1523-1548IR
Amide I (C=O)~1682IR

Note: These are general ranges and can be influenced by the molecular environment and substitution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of this compound and for investigating its fragmentation behavior under ionization. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, often to four or more decimal places, which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

For this compound (C₅H₉NOS), the calculated monoisotopic mass is 131.040485 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds very closely to this calculated value, confirming the molecular formula. nih.gov

The fragmentation pathways observed in the mass spectrum provide valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragment ions. The fragmentation of the oxazolidinethione ring can occur through various pathways, including the loss of small neutral molecules like CO, CS, or ethene from the ethyl group. The analysis of these fragment ions helps to piece together the molecular structure and corroborate the assignments made by other spectroscopic methods. For instance, in related N-t-boc protected oxazolidinethiones, fragmentation often involves the loss of the boc group. psu.edu

Table 3: High-Resolution Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₅H₉NOS nih.gov
Average Mass131.19 g/mol epa.gov
Monoisotopic Mass131.040485 g/mol nih.govepa.gov

Single Crystal X-ray Diffraction for Absolute Configuration Determination, Hydrogen Bonding Networks, and Solid-State Conformations of this compound

Single crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structural information for crystalline compounds like this compound. bruker.com This powerful technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

A study on the crystal structure of 4-ethyl-1,3-oxazolidine-2-thione revealed that it crystallizes in the monoclinic system with the space group P2₁/c. bibliomed.org In the crystal lattice, the molecules form centrosymmetric dimers through intermolecular N-H···S hydrogen bonds between the thioamide groups of neighboring molecules. bibliomed.org This hydrogen bonding is a significant feature of the solid-state structure, influencing the packing of the molecules in the crystal. bibliomed.orgfrontiersin.org The structure of hydrogen bonds in the solid state is somewhat governed by crystal packing. researchgate.net

For chiral molecules, SC-XRD can be used to determine the absolute configuration of the stereocenters, provided a heavy atom is present or by using specific crystallographic techniques. In the case of this compound, which possesses a stereocenter at the C4 position, SC-XRD can distinguish between the (R) and (S) enantiomers. The analysis of the crystal structure of the racemic mixture shows that pairs of (R) and (S) enantiomers are linked by the aforementioned hydrogen bonds. bibliomed.org

The oxazolidine ring in the solid state adopts a puckered conformation, and the ethyl substituent will have a specific orientation relative to the ring. These details, which are crucial for understanding the molecule's shape and potential interactions, are readily obtained from SC-XRD data.

Table 4: Crystallographic Data for 4-Ethyl-1,3-oxazolidine-2-thione

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4988(17)
b (Å)10.2300(15)
c (Å)7.5192(19)
β (°)96.8299(11)
Z (molecules per unit cell)4
Hydrogen BondingN-H···S

Source: bibliomed.org

Computational and Theoretical Chemistry of 4 Ethyl 2 Oxazolidinethione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Tautomerism, and Reactivity Prediction of 4-Ethyl-2-oxazolidinethione

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of this compound. These methods provide a detailed picture of electron distribution and orbital interactions, which are fundamental to understanding the molecule's chemical behavior.

Studies on related oxazolidinethione systems have demonstrated the utility of DFT in analyzing tautomeric equilibria, such as the keto-enol forms. acs.org For instance, calculations at the B3LYP/6-311++G(d,p) level of theory can be used to determine the relative thermodynamic stabilities of tautomers in different solvents, modeled using the polarizable continuum model (PCM). acs.org Such analyses reveal that the relative energies of tautomers can be significantly influenced by the solvent environment. acs.org

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net Natural Bond Orbital (NBO) analysis, another quantum chemical tool, provides insights into orbital interactions and charge distribution across the molecule, which can explain the relative stabilities and acidities of oxazolidinethione analogs. researchgate.net These computational approaches have been successfully applied to understand the structure-property relationships in various heterocyclic compounds. ias.ac.in

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C5H9NOS nih.govnih.gov
Molecular Weight 131.20 g/mol nih.gov
IUPAC Name 4-ethyl-1,3-oxazolidine-2-thione nih.gov
InChIKey IUQNMFMYZBLMEV-UHFFFAOYSA-N nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects on this compound

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscapes and the influence of solvent on the dynamic behavior of this compound. acs.org By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule and the transitions between them.

For flexible molecules like this compound, which contains a chiral center and a non-planar ring, understanding its conformational preferences is crucial. MD simulations can map the potential energy surface, identifying low-energy conformations and the barriers separating them. These simulations often employ force fields like AMBER to describe the interatomic interactions. mdpi.com

The solvent plays a critical role in determining molecular conformation and reactivity. psu.edu MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions, such as hydrogen bonding. The choice of solvent can significantly alter the conformational equilibrium. psu.eduresearchgate.net For example, studies on similar heterocyclic systems have shown that polar solvents can stabilize certain conformations over others. researchgate.net The insights gained from MD simulations are vital for understanding how this compound behaves in a biological environment. mdpi.com

Molecular Docking Studies to Predict Ligand-Target Interactions and Binding Modes of this compound Analogues

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme. This method is invaluable for generating hypotheses about the mechanism of action of this compound analogues and for guiding the design of new, more potent derivatives. jst.go.jpgrowingscience.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, an analogue of this compound, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity for different binding poses. growingscience.com

For instance, docking studies on thiazolidinedione derivatives, which are structurally related to oxazolidinethiones, have been used to investigate their interactions with targets like HIV-1 reverse transcriptase and peroxisome proliferator-activated receptors (PPARs). jst.go.jp These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.net For example, the thiazolidinethione moiety in some derivatives has been shown to form hydrogen bonds with specific amino acid residues like Glu263 and Ser347 in the active site of xanthine (B1682287) oxidase. researchgate.net Such detailed interaction patterns provide a rational basis for designing analogues with improved binding affinity and selectivity. nih.govnih.gov

Table 2: Examples of Molecular Docking Applications for Related Heterocycles

Compound Class Target Protein Key Findings from Docking
Thiazolidinedione analogs HIV-1 Reverse Transcriptase Identification of key binding interactions. jst.go.jp
Thiazolidine-2-thione derivatives Xanthine Oxidase (XO) The thiazolidinethione moiety formed hydrogen bonds with Glu263 and Ser347. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be a powerful tool to understand the structural requirements for a particular biological effect and to predict the activity of newly designed compounds. researchgate.net

A QSAR study involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can represent various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For example, a QSAR study on substituted 4-oxothiazolidines, which share a similar heterocyclic core, revealed that bulky substituents on the thiazolidine (B150603) ring decrease binding affinity to the lipoxygenase enzyme. nih.gov The model also indicated that increased branching and the presence of heteroatoms were favorable for inhibitory activity. nih.gov Such models provide valuable mechanistic hypotheses and can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. The predictive power of a QSAR model is typically assessed by its correlation coefficient (R²) and its predictive ability on an external set of compounds (Q²). nih.gov

Mechanistic Investigations of Biological Interactions of 4 Ethyl 2 Oxazolidinethione

Enzyme Inhibition Kinetics and Molecular Mechanisms of 4-Ethyl-2-oxazolidinethione and Related Thiazolidinethiones (e.g., Xanthine (B1682287) Oxidase)

Studies on various non-purine-like inhibitors of XO have revealed different mechanisms of action. mdpi.com For instance, some compounds act as competitive inhibitors, where they bind to the active site of the enzyme, thereby preventing the substrate from binding. mdpi.comnih.gov This type of inhibition is characterized by an increase in the Michaelis constant (KM) of the substrate, while the maximum reaction velocity (Vmax) remains unchanged. mdpi.com The inhibition constant (Ki), a measure of the inhibitor's potency, can be determined from the change in KM at a given inhibitor concentration. mdpi.com

Other inhibitors exhibit a mixed-type inhibition, affecting both the KM and Vmax. nih.govnih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The reversibility of inhibition is another crucial factor, with some inhibitors forming tight, but not covalent, bonds with the enzyme, allowing for dissociation. mdpi.comnih.gov

Molecular docking studies have been instrumental in elucidating the molecular basis of XO inhibition. These studies have shown that inhibitors can occupy the substrate-binding channel of the enzyme, physically hindering the entry of the substrate. mdpi.com The specific interactions between the inhibitor and the amino acid residues within the active site determine the potency and selectivity of the inhibition.

Table 1: Kinetic Parameters of Various Xanthine Oxidase Inhibitors

InhibitorType of InhibitionKi (μM)IC50 (μM)
ALS-28Competitive2.7 ± 1.5 mdpi.com-
ALS-8Competitive4.5 ± 1.5 mdpi.com-
ALS-15Competitive23 ± 9 mdpi.com-
ALS-1Competitive41 ± 14 mdpi.com-
Ellagic AcidMixed-22.97 ± 0.12 nih.gov
Allopurinol--3.57 ± 0.06 nih.gov
1-O-methyl chrysophanolMixed2.218 ± 0.3068 biorxiv.org24.8 ± 0.072 biorxiv.org

This table presents a selection of XO inhibitors and their kinetic parameters as reported in the literature. The data for this compound is not included due to a lack of specific information in the search results.

Cellular Target Identification and Intracellular Pathway Modulation by this compound Analogues in in vitro Systems

Analogues of this compound, specifically oxazolidinone derivatives, have been investigated for their ability to modulate intracellular signaling pathways. nih.gov A significant area of research has been their role as inhibitors of the Interleukin-6 (IL-6) signaling pathway. nih.gov IL-6 is a cytokine that plays a crucial role in inflammation and is implicated in various diseases, including rheumatoid arthritis. nih.gov

The IL-6 signaling cascade is primarily mediated through the STAT3 transcription factor. nih.gov Upon IL-6 binding to its receptor, STAT3 is activated and translocates to the nucleus, where it induces the expression of target genes. nih.gov Certain oxazolidinone derivatives have been shown to block this signaling pathway, effectively acting as IL-6 antagonists. nih.gov

In in vitro studies using human hepatocarcinoma HepG2 cells, these compounds were evaluated for their ability to inhibit IL-6-induced luciferase expression, a common reporter assay for STAT3 activity. nih.gov The results demonstrated that some oxazolidinone derivatives could potently block IL-6 signaling with IC50 values in the micromolar range, indicating their potential as therapeutic agents for inflammatory conditions. nih.gov

Structure-Activity Relationships Correlating Substituent Effects to Mechanistic Efficacy in Oxazolidinethione Derivatives

The biological activity of oxazolidinethione derivatives is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications affect the compound's efficacy and mechanism of action.

For instance, in the context of IL-6 signaling inhibition by oxazolidinone derivatives, SAR studies have revealed key structural features that contribute to their potency. nih.gov By synthesizing and testing a series of analogues with different substituents, researchers can identify which groups enhance or diminish the desired biological activity. nih.gov This information is crucial for the rational design of more effective and selective inhibitors.

Similarly, in the development of fungicidal candidates based on oxazole (B20620) derivatives, SAR studies have shown that the type and position of substituents on the oxazole and thiazole (B1198619) rings play a critical role in their antifungal activity against different fungal strains. acs.org For example, the presence of a methyl group on the oxazole ring was found to contribute to the fungicidal activities of certain compounds. acs.org These studies provide a systematic approach to optimizing the chemical structure of a lead compound to improve its therapeutic or agricultural potential.

Molecular Basis of Antithyroid Activity of this compound in Animal Models and Comparison with Naturally Occurring Goitrin

Certain oxazolidinethiones, including the naturally occurring compound goitrin (5-vinyl-2-oxazolidinethione), are known to possess antithyroid properties. researchgate.net These compounds, often referred to as thyreostats, interfere with the normal function of the thyroid gland. researchgate.net The thioamide group (nitrogen-carbon-sulfur) is considered to be the key structural feature responsible for this thyroid-inhibiting activity. researchgate.net

The primary mechanism of action of these compounds is the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones, namely thyroxine (T4) and triiodothyronine (T3). researchgate.net By blocking this enzyme, thyreostats reduce the production of thyroid hormones, leading to an increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. researchgate.net This sustained stimulation of the thyroid gland can result in its enlargement, a condition known as goiter. researchgate.net

Goitrin is derived from the hydrolysis of its precursor, progoitrin, a glucosinolate found in cruciferous vegetables like rapeseed and rutabaga. nih.govacs.org The antithyroid activity of synthetic oxazolidinethiones like this compound is mechanistically similar to that of goitrin, highlighting the importance of the 2-oxazolidinethione core structure.

Mechanistic Insights into Antimicrobial, Antifungal, and Antiviral Properties of Oxazolidinethione Derivatives from in vitro Studies

Derivatives of oxazolidinone, a class of compounds structurally related to oxazolidinethiones, have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties. nih.govmdpi.commdpi.com

Antimicrobial and Antifungal Activity:

The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. For instance, certain imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivatives, which share heterocyclic structural motifs with oxazolidinones, have shown significant antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for these compounds were found to be in the millimolar range. nih.govresearchgate.net

SAR studies on these derivatives have provided insights into the structural features that govern their antimicrobial potency. nih.govresearchgate.net The nature and position of substituents on the heterocyclic rings can significantly influence their activity against different microbial species. acs.org

Antiviral Activity:

The antiviral mechanisms of oxazolidinone-related compounds are also an active area of investigation. Some natural products containing complex molecular structures have been shown to possess antiviral properties by interfering with viral replication processes or by modulating the host's immune response. mdpi.com For example, propolis, a resinous mixture produced by bees, contains compounds that can inhibit viral enzymes and proteins necessary for invasion and replication. mdpi.com While not directly oxazolidinethiones, these studies provide a framework for understanding how complex organic molecules can exert antiviral effects.

Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds

Compound/DerivativeTarget OrganismActivity MetricValueReference
Imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivativesE. coli, S. aureus, M. smegmatis, C. albicansMIC0.14 - 0.59 mM nih.govresearchgate.net
Pyridine (B92270) derivative 12aE. coliMIC0.0195 mg/mL mdpi.com
Pyridine derivative 12aB. mycoides, C. albicansMIC0.0048 mg/mL mdpi.com
Pyridine derivative 15E. coliMIC0.0048 mg/mL mdpi.com
Berberine chlorideS. aureusMIC0.25 - 0.5 mg/mL mdpi.com
Berberine chlorideC. albicansMIC0.1 - 0.2 mg/mL mdpi.com

This table summarizes the antimicrobial activity of various heterocyclic compounds, providing context for the potential antimicrobial properties of oxazolidinethione derivatives. Specific data for this compound was not available in the provided search results.

Applications of 4 Ethyl 2 Oxazolidinethione in Chemical Synthesis and Chemical Biology

Utility of 4-Ethyl-2-oxazolidinethione as Chiral Auxiliaries in Asymmetric Organic Synthesis

The temporary incorporation of a stereogenic unit to guide the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis, and this compound has emerged as a competent chiral auxiliary for this purpose. wikipedia.org Derived from L-aminobutyric acid, this auxiliary belongs to the broader class of sulfur-containing chiral auxiliaries, which have demonstrated superior qualities in many instances compared to their more common oxazolidinone counterparts. scielo.org.mxresearchgate.net The effectiveness of oxazolidinethiones, including the 4-ethyl derivative, is often attributed to the unique electronic and steric properties of the thiocarbonyl group. scielo.org.mx

In practice, the this compound is first acylated to form an N-acyl derivative. The chiral environment established by the ethyl group at the C4 position then directs the stereoselective transformations of the attached acyl group. These auxiliaries have proven particularly effective in controlling stereochemistry in a range of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, alkylations, and Michael additions. scielo.org.mxnih.gov

One of the most widely explored applications is in asymmetric aldol reactions. The N-acetyl or N-propionyl derivatives of this compound can be converted into their corresponding boron or titanium enolates. The subsequent reaction with an aldehyde proceeds with a high degree of diastereoselectivity, establishing two new contiguous stereocenters. acs.org For instance, titanium(IV) chloride, in conjunction with bases like (−)-sparteine, has been successfully used to promote highly diastereoselective acetate (B1210297) aldol reactions between N-acetyl oxazolidinethiones and various aliphatic aldehydes. acs.org The stereochemical outcome is dictated by the formation of a rigid chelated transition state, where the aldehyde approaches the enolate from the less hindered face, directed by the C4-ethyl substituent.

The utility of these auxiliaries extends to Michael additions, where they can act as nucleophiles. scielo.org.mx When N-crotonyl oxazolidinethione is used as a Michael acceptor, the addition of a nucleophile is directed by the chiral auxiliary, leading to the formation of products with high enantiomeric purity. scielo.org.mx Following the asymmetric transformation, the auxiliary can be cleaved from the product under mild conditions, often with high recovery rates, making the process economically viable. researchgate.net

Table 1: Asymmetric Reactions Utilizing Oxazolidinethione-Based Chiral Auxiliaries This table presents representative data for reactions using oxazolidinethione auxiliaries, including the family to which this compound belongs, to illustrate typical selectivities.

Reaction Type Auxiliary Type Electrophile/Substrate Conditions Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)
Acetate Aldol Reaction Valine-derived oxazolidinethione Aliphatic Aldehydes TiCl4, (−)-sparteine 92:8 to 99:1 dr acs.org
Aldol Reaction Cysteine-derived oxazolidinone Hydrocinnamaldehyde Boron triflate High selectivity nih.gov
Michael Addition Thiazolidinethione N-crotonyl oxazolidinone - Clean product formation scielo.org.mx
α-Alkylation Thiazolidinethione α-alkenyl acetic acid derivatives Ni(II) catalyst 90–96% ee nih.gov

Design and Synthesis of this compound-Based Chemical Probes for Biological System Investigations

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in complex biological systems. promega.co.uk The design of such probes often starts from a molecular scaffold known to have some biological activity or desirable chemical properties. The this compound structure can serve as such a scaffold, providing a rigid heterocyclic core that can be systematically modified to create targeted chemical probes. mdpi.com

The synthesis of a this compound-based probe involves the strategic introduction of three key components: a binding group, a reporter tag, and often a linker. mdpi.com The core oxazolidinethione structure, with its potential for hydrogen bonding and specific steric interactions, can be part of the binding group that confers affinity and selectivity for the target protein. Functionalization typically occurs at the nitrogen atom of the ring. For instance, an acyl group attached to the nitrogen can be extended with moieties designed to fit into the active or allosteric site of a target enzyme.

A reporter tag, such as a fluorophore, biotin, or a clickable handle like an alkyne or azide, is incorporated to allow for detection and identification of the probe-target complex. mdpi.com This is often achieved by synthesizing a derivative of this compound with a reactive group on the N-acyl chain, to which the reporter can be attached. For example, photo-affinity labeling (PAL) probes can be created by incorporating a photocrosslinking group, such as a diazirine, into the molecule. mdpi.com Upon photoactivation, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.

While specific examples detailing the use of this compound as a chemical probe are not extensively documented in dedicated studies, the principles of probe design are readily applicable to this scaffold. The synthetic methodologies developed for creating derivatives for asymmetric synthesis can be adapted to append linkers and reporter groups, paving the way for its use in target identification and validation in chemical biology. nih.govmdpi.com

Incorporation of Oxazolidinethione Moieties into Functional Materials and Polymers for Non-Biomedical Applications

The unique chemical properties of the oxazolidinethione ring system make it an attractive building block for the development of advanced functional materials and polymers for applications beyond the biomedical field. wiley.com These materials can exhibit tailored physical, chemical, or electronic properties. csuohio.edu The incorporation of the oxazolidinethione moiety can be achieved either by synthesizing polymers from oxazolidinethione-containing monomers or by grafting the heterocycle onto existing polymer backbones.

One area of application is in the development of novel sensors. cnr.it The sulfur and nitrogen atoms in the oxazolidinethione ring can act as coordination sites for metal ions. Polymers functionalized with these moieties could be used as the active layer in chemiresistive or optical sensors for the detection of specific metal pollutants in environmental monitoring. The binding event would induce a measurable change in the material's conductivity or optical properties.

Furthermore, the oxazolidinethione structure can be integrated into the backbone or as a pendant group in specialty polymers to modify their bulk properties. For example, its rigid, heterocyclic structure can enhance the thermal stability and mechanical strength of the polymer chain. Poly(2-ethyl-2-oxazoline), a polymer derived from a related but different monomer, is known for its biocompatibility and is used in biomedical applications. wikipedia.orgnih.gov By contrast, polymers incorporating the actual oxazolidinethione ring could find use in non-biomedical areas such as advanced coatings, membranes for separation processes, or as components in electronic materials. The synthesis of such materials often involves controlled polymerization techniques, such as ring-opening polymerization or atom transfer radical polymerization (ATRP), to create well-defined polymer architectures. rsc.org

The development of functional materials can also involve creating porous scaffolds where oxazolidinethione units act as functional sites within the pores, potentially for catalysis or selective adsorption. techlinkcenter.org While research in this specific area is emerging, the versatility of oxazolidinethione chemistry suggests potential for creating a wide range of functional materials with novel properties.

Role of this compound in Agricultural Biotechnology and Related Herbicidal Activity Mechanisms

In the field of agricultural biotechnology, there is a continuous search for new, effective, and environmentally safer herbicides. kowi.decabidigitallibrary.org Derivatives of oxazolidinethione, including those based on the this compound scaffold, have been identified as a class of compounds with promising herbicidal properties. researchgate.net

Research has shown that certain N-substituted oxazolidinethiones exhibit significant herbicidal activity against a range of common weeds. researchgate.netnih.gov For example, a series of 3-aminocarbonyl-2-oxazolidinethione derivatives were synthesized and evaluated for their bioactivity. Some of these compounds displayed good herbicidal effects against weeds such as Echinochloa crusgalli (barnyard grass) and Digitaria sanguinalis (large crabgrass). researchgate.net The efficacy of these compounds is often linked to their physicochemical properties, such as lipophilicity and steric factors, which are influenced by the substituents on the oxazolidinethione ring. researchgate.net

The mechanism of herbicidal action for these compounds can involve the inhibition of crucial plant enzymes. While the precise targets for all oxazolidinethione-based herbicides are not fully elucidated, common targets for other herbicides include enzymes in amino acid biosynthesis pathways (e.g., acetolactate synthase), fatty acid synthesis, or pigment production. cabidigitallibrary.org The oxazolidinethione moiety likely acts as a pharmacophore that binds to the active site of a target enzyme, disrupting its normal function and leading to plant death. Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at the N3 position of the ring is critical for activity. For instance, incorporating substituted pyridine (B92270) rings has been a successful strategy in developing potent herbicidal agents from this class of compounds. researchgate.net The 4-ethyl group on the ring also plays a role in defining the shape and steric profile of the molecule, which influences its fit into the enzyme's binding pocket.

Table 2: Herbicidal Activity of Representative Oxazolidinethione Derivatives This table provides examples of the types of weeds targeted by this class of compounds.

Compound Class Target Weed Species Finding Reference
3-Aminocarbonyl-2-oxazolidinethiones Echinochloa crusgalli Good herbicidal activity researchgate.net
3-Aminocarbonyl-2-oxazolidinethiones Sorghum vulgare Good herbicidal activity researchgate.net
3-Aminocarbonyl-2-oxazolidinethiones Digitaria sanguinalis Good herbicidal activity researchgate.net
General Oxazolidinethione Derivatives Common Weeds Promising herbicidal activity

Future Research Directions and Unresolved Challenges

Development of Sustainable and Biocatalytic Approaches for 4-Ethyl-2-oxazolidinethione Synthesis

The synthesis of chiral auxiliaries like this compound is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Future research will prioritize the development of synthetic pathways that align with these principles, focusing on waste prevention, atom economy, and the use of safer solvents and reagents. nih.gov This includes exploring solvent-free reaction conditions and utilizing renewable or biodegradable materials. longdom.org

One promising avenue is the use of deep eutectic solvents (DESs) as both a catalyst and a reaction medium for the synthesis of the core oxazolidinone structure. rsc.org These solvents are economical, reclaimable, and environmentally benign. rsc.org Furthermore, biocatalysis presents a powerful tool for the sustainable synthesis of chiral compounds. Engineered enzymes, such as alcohol dehydrogenases (ADHs), have demonstrated remarkable stereospecificity in the synthesis of axially chiral biaryl phenols through dynamic kinetic resolution. acs.org Adapting such biocatalytic systems for the enantioselective synthesis of this compound from prochiral precursors could offer a highly efficient and environmentally friendly alternative to traditional chemical methods. The development of biocatalysts tailored for this specific transformation remains a significant but rewarding challenge. acs.org

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies of this compound Interactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new applications. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of catalytic reactions are becoming indispensable. youtube.com In-situ and operando Infrared (IR) spectroscopy, for instance, can provide invaluable insights into the formation of reaction intermediates and the identification of active catalytic species on a catalyst's surface under realistic reaction conditions. youtube.comresearchgate.netunito.it This can help elucidate the precise role of the chiral auxiliary in transition state assemblies.

Circular Dichroism (CD) spectroscopy is another powerful tool for studying chirality and can be used for the rapid determination of enantiomeric excess (ee). nih.gov The development of metal-based assays that induce or modulate a CD signal upon binding to a chiral analyte could provide a high-throughput method for screening the stereochemical outcome of reactions employing this compound. nih.gov These advanced analytical methods will move the field beyond static pictures of reaction mechanisms to a more dynamic and comprehensive understanding of the factors governing stereoselectivity.

Computational Design and de novo Prediction of Novel this compound Analogues with Tuned Mechanistic Profiles

The confluence of computational chemistry and machine learning is set to revolutionize the discovery and design of new chiral auxiliaries. riken.jpacs.org By combining transition-state calculations with machine learning algorithms, it is possible to perform in silico design of chiral catalysts and predict their enantioselectivity with increasing accuracy. riken.jpchemistryworld.com This data-driven approach can accelerate the development of novel analogues of this compound with tailored electronic and steric properties to achieve higher levels of stereocontrol in specific transformations. chemrxiv.org

De novo design strategies, which aim to create entirely new molecular structures with desired functionalities, are also emerging as a powerful tool. nih.govmdpi.com Computational screening of virtual libraries of this compound analogues can identify promising candidates for synthesis and experimental validation. riken.jp This synergy between computational prediction and experimental work will enable a more rational and efficient exploration of the chemical space around this important chiral auxiliary, leading to the development of next-generation reagents with enhanced performance. youtube.com

Exploration of Emerging Non-Conventional Applications for this compound in Diverse Scientific Disciplines

While this compound is primarily known for its role in asymmetric synthesis, its unique structural and chiral properties may lend themselves to a range of non-conventional applications. The broader class of oxazolidinones has been investigated for various biological activities beyond their well-known antibacterial effects. researchgate.net Although not a primary focus, the potential for derivatives of this compound to exhibit interesting pharmacological profiles could be an area of future exploration.

In the realm of materials science, the incorporation of chiral building blocks into polymers or metal-organic frameworks (MOFs) can impart unique chiroptical properties. The rigid, chiral scaffold of this compound could be utilized as a monomer or a modifying agent to create novel materials with applications in chiral separations, sensing, or asymmetric catalysis. The development of chiral metal nanoparticles modified with chiral ligands is a growing field, and this compound could serve as a ligand to induce chirality at the nanoparticle surface. researchgate.net Exploring these and other unconventional applications will require interdisciplinary collaboration and a creative approach to leveraging the inherent chirality of this versatile molecule.

Strategies for Overcoming Stereochemical Purity Challenges in this compound Research and Development

The efficacy of a chiral auxiliary is directly dependent on its enantiomeric purity. Therefore, ensuring the stereochemical integrity of this compound is of paramount importance. The two primary approaches to obtaining enantiomerically pure compounds are asymmetric synthesis and chiral resolution. nih.gov While asymmetric synthesis aims to produce a single enantiomer directly, chiral resolution involves the separation of a racemic mixture. pharmtech.com

Future research will continue to focus on developing more efficient and scalable methods for both the enantioselective synthesis and the resolution of this compound and its precursors. Kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, is a powerful technique for separating enantiomers. acs.org Additionally, advancements in chiral chromatography, including the development of novel chiral stationary phases, offer a robust analytical and preparative tool for ensuring high enantiomeric purity. nih.gov Capillary electrophoresis using chiral selectors like cyclodextrins is another promising analytical technique for the enantioseparation of oxazolidinone analogues. nih.gov The development of more cost-effective and efficient resolution techniques will be crucial for the widespread and accessible application of this important chiral auxiliary. pharmtech.com

Q & A

Q. What are the established methods for synthesizing 4-Ethyl-2-oxazolidinethione with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves cyclization reactions of thiourea derivatives with ethyl-substituted epoxides or via thionation of 2-oxazolidinone precursors. Key steps include:
  • Reaction Optimization : Control temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to minimize side products .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1H^1H-NMR (e.g., thione proton at δ 9.2–9.5 ppm) and IR (C=S stretch at ~1200 cm1^{-1}) .
  • Reproducibility Checklist :
  • Document solvent drying protocols.
  • Report molar ratios and reaction time in supplementary materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps to prevent inhalation of vapors .
  • Waste Disposal : Segregate chemical waste in labeled containers for professional disposal (e.g., incineration by licensed facilities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Steps to address this:
  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Replicate Key Studies : Reproduce dose-response curves (e.g., IC50_{50} values) under published conditions and compare with independent datasets .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review methods) to assess heterogeneity in reported data .
  • Example Data Comparison :
StudyIC50_{50} (μM)Cell LineSolventPurity (%)
A (2020)12.3 ± 1.2HEK293DMSO 0.1%98
B (2022)28.7 ± 3.1HeLaEthanol 0.5%90

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB ID 3KFC) to predict binding affinities. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Limitations : Address force field inaccuracies by cross-referencing with experimental NMR shifts or kinetic data .

Q. How should researchers design experiments to investigate the stereochemical effects of this compound derivatives?

  • Methodological Answer :
  • Synthesis of Enantiomers : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) .
  • Analytical Validation : Use chiral HPLC (Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (≥95%) .
  • Biological Testing : Compare activity of (R)- and (S)-enantiomers in enzyme inhibition assays, ensuring matched solvent systems .

Data Contradiction & Analysis

Q. What statistical approaches are recommended to analyze variability in spectroscopic data for this compound?

  • Methodological Answer :
  • Outlier Detection : Apply Grubbs’ test to 1H^1H-NMR integration values (e.g., δ 1.2–1.4 ppm for ethyl group protons) .
  • Multivariate Analysis : Use PCA on FTIR spectra to identify batch-dependent impurities .
  • Reporting Standards : Include error bars (SD/SEM) and p-values in spectral comparisons .

Guidelines for Publication

  • Data Transparency : Provide raw NMR/FTR spectra in supplementary files with filenames (e.g., S1_NMR.pdf) and metadata .
  • Ethical Compliance : Declare conflicts of interest (e.g., funding sources for chemical suppliers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.